molecular formula C19H18N2O3 B2723186 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide CAS No. 1798512-51-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

Cat. No.: B2723186
CAS No.: 1798512-51-2
M. Wt: 322.364
InChI Key: WOWLUXHPNXONMF-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a dihydrobenzofuran moiety and an indole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the dihydrobenzofuran core, which can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents . The indole carboxamide portion can be synthesized separately and then coupled with the dihydrobenzofuran derivative through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure scalability .

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrobenzofuran derivatives and indole carboxamides, such as:

Uniqueness

What sets N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide apart is its specific combination of the dihydrobenzofuran and indole carboxamide structures, which confer unique chemical and biological properties.

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Compound Overview

The compound features a unique structure that combines an indole moiety with a dihydrobenzofuran group. This structural combination is believed to contribute to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Dihydrobenzofuran moiety : This can be achieved through catalytic hydrogenation methods.
  • Coupling with Indole : The indole derivative is coupled with the dihydrobenzofuran under controlled conditions to ensure high yield and purity.
  • Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide form through reaction with appropriate amines or amides.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation in various studies:

  • A study evaluated the antiproliferative activity of synthesized benzofuran derivatives against breast and colon cancer cell lines, revealing promising results for compounds with similar structures .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies:

  • Compounds derived from dihydrobenzofuran have demonstrated the ability to modulate cannabinoid receptors, particularly CB2, which plays a crucial role in reducing inflammation without central nervous system side effects .

Analgesic Properties

The analgesic effects of related compounds have been documented in animal models:

  • Research shows that certain benzofuran derivatives can effectively alleviate neuropathic pain by acting on the endocannabinoid system, particularly through CB2 receptor agonism .

Case Studies and Research Findings

  • Case Study on Neuropathic Pain :
    • A study investigated the effects of a related benzofuran compound in rat models of neuropathic pain. The results indicated significant pain relief without affecting motor functions, suggesting a targeted action on pain pathways without central side effects .
  • Antitumor Activity Assessment :
    • Another study focused on evaluating the antitumor efficacy of various benzofuran derivatives against different cancer cell lines. The findings revealed that modifications in the benzofuran structure could enhance cytotoxicity against specific cancer types .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerBreast Cancer Cell Lines
Compound BAnti-inflammatoryCB2 Receptor Agonist
Compound CAnalgesicNeuropathic Pain Model
Compound DAntitumorColon Cancer Cell Lines

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(13-5-6-18-14(9-13)7-8-24-18)11-20-19(23)16-10-12-3-1-2-4-15(12)21-16/h1-6,9-10,17,21-22H,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLUXHPNXONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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